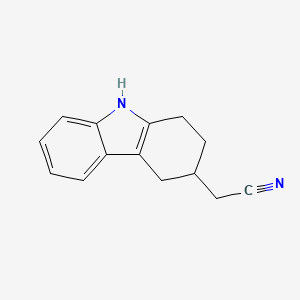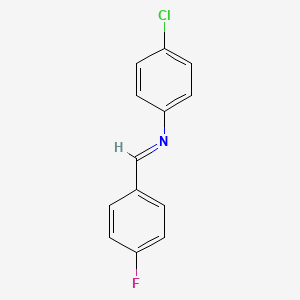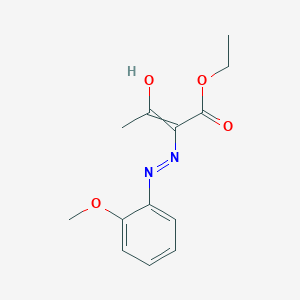
9-Benzyl-1,4-dimethylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-1,4-dimethylanthracene is an aromatic hydrocarbon derivative of anthracene. It consists of three linearly fused benzene rings with a benzyl group and two methyl groups attached at the 9th and 1st, 4th positions, respectively. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,4-dimethylanthracene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of anthracene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution at the 9th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
9-Benzyl-1,4-dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.
科学研究应用
9-Benzyl-1,4-dimethylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
作用机制
The mechanism of action of 9-Benzyl-1,4-dimethylanthracene largely depends on its interaction with light and its ability to undergo photochemical reactions. Its extended conjugated π-system allows it to absorb light and participate in energy transfer processes. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 9,10-Dimethylanthracene
- 9-Benzylanthracene
- 1,4-Dimethylanthracene
Uniqueness
Compared to similar compounds, 9-Benzyl-1,4-dimethylanthracene is unique due to the presence of both benzyl and methyl groups, which influence its photophysical properties and reactivity. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.
属性
CAS 编号 |
56181-32-9 |
|---|---|
分子式 |
C23H20 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
9-benzyl-1,4-dimethylanthracene |
InChI |
InChI=1S/C23H20/c1-16-12-13-17(2)23-21(16)15-19-10-6-7-11-20(19)22(23)14-18-8-4-3-5-9-18/h3-13,15H,14H2,1-2H3 |
InChI 键 |
DYZQWZGGOBFCDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=C(C3=CC=CC=C3C=C12)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)



![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967529.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11967531.png)

![6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11967536.png)
![N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11967543.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)


![2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)
